
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C13H17IO3 and a molecular weight of 348.18 g/mol . This compound features a phenylacetic acid core with a 5-iodopentyl ether substituent on the para position of the phenyl ring. It is a versatile compound used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid typically involves the following steps:
Formation of the 5-iodopentyl ether: This step involves the reaction of 5-iodopentanol with a suitable phenol derivative under basic conditions to form the ether linkage.
Acylation: The phenol derivative is then acylated with chloroacetic acid or its derivatives to introduce the acetic acid moiety.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenyl ring and the acetic acid moiety can undergo oxidation and reduction reactions, respectively.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can oxidize the phenyl ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the acetic acid moiety.
Esterification: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide can facilitate esterification.
Major Products
Substitution Products: Depending on the nucleophile, products like azido or thiocyanato derivatives can be formed.
Oxidation Products: Oxidation can yield phenolic or quinone derivatives.
Reduction Products: Reduction can yield alcohol derivatives.
Esterification Products: Esterification results in ester derivatives of the compound.
Scientific Research Applications
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The phenylacetic acid moiety can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((5-Bromopentyl)oxy)phenyl)acetic acid
- 2-(4-((5-Chloropentyl)oxy)phenyl)acetic acid
- 2-(4-((5-Fluoropentyl)oxy)phenyl)acetic acid
Uniqueness
2-(4-((5-Iodopentyl)oxy)phenyl)acetic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The iodine atom’s larger size and polarizability can enhance interactions with biological targets and influence the compound’s overall behavior in chemical reactions.
Properties
Molecular Formula |
C13H17IO3 |
|---|---|
Molecular Weight |
348.18 g/mol |
IUPAC Name |
2-[4-(5-iodopentoxy)phenyl]acetic acid |
InChI |
InChI=1S/C13H17IO3/c14-8-2-1-3-9-17-12-6-4-11(5-7-12)10-13(15)16/h4-7H,1-3,8-10H2,(H,15,16) |
InChI Key |
QFTMWVCXRIDYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


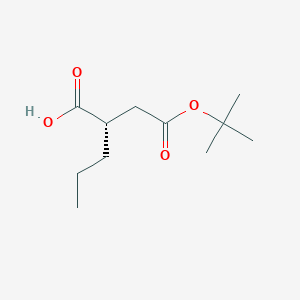
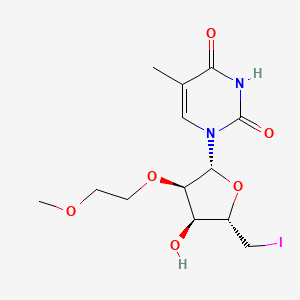

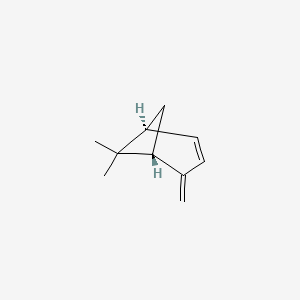
![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)
![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)

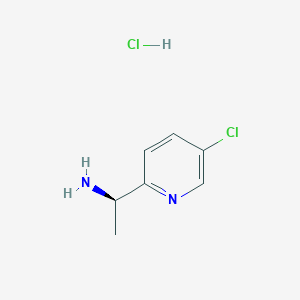

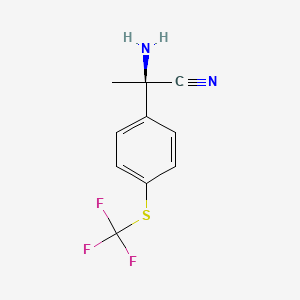
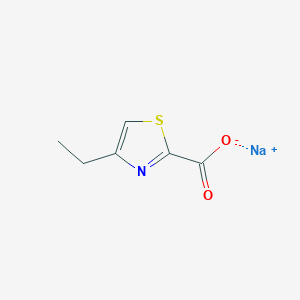
![2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate](/img/structure/B13429288.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)
